molecular formula C8H13NO B14893309 1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one

1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one

Cat. No.: B14893309
M. Wt: 139.19 g/mol
InChI Key: VLIIKHOBTSPATL-UHFFFAOYSA-N
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Description

1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one is a bicyclic compound featuring a unique azabicyclohexane ring structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one can be achieved through various methods. One common approach involves the photochemical decomposition of CHF2-substituted pyrazolines . This method offers the advantages of simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields.

Another method involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles . This reaction is tailored for the synthesis of highly substituted aza[3.1.0]bicycles and is useful in the development of bioactive compounds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a conformationally constrained bicyclic isostere for the piperidine motif makes it valuable in drug design and development .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(3-azabicyclo[3.1.0]hexan-2-yl)propan-1-one

InChI

InChI=1S/C8H13NO/c1-2-7(10)8-6-3-5(6)4-9-8/h5-6,8-9H,2-4H2,1H3

InChI Key

VLIIKHOBTSPATL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1C2CC2CN1

Origin of Product

United States

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